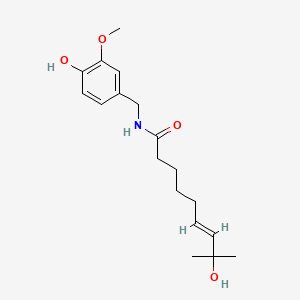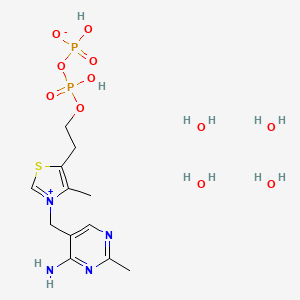
アシクロビル-d4
概要
説明
アシクロビル-d4は、強力な抗ウイルス活性を有するグアノシンアナログであるアシクロビルの重水素化形態です。 これは、ガスクロマトグラフィー質量分析(GC-MS)や液体クロマトグラフィー質量分析(LC-MS)などのさまざまな分析方法におけるアシクロビルの定量のための内部標準として主に使用されます 。この化合物は、特にその安定性と正確な定量能力のために研究において貴重なものです。
科学的研究の応用
Acyclovir-d4 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the precise quantification of acyclovir.
Biology: Helps in studying the metabolism and pharmacokinetics of acyclovir in biological systems.
Industry: Utilized in quality control and assurance processes in pharmaceutical manufacturing.
作用機序
アシクロビル-d4は、アシクロビルと同様に、ウイルスDNAポリメラーゼを阻害することによってその効果を発揮します。これは、ウイルス特異的なチミジンキナーゼによって選択的にアシクログアノシン一リン酸に変換されます。 このリン酸化形態は、次に複製中にウイルスDNAに組み込まれ、早期鎖終結とさらなるDNAポリメラーゼ活性の阻害につながります .
類似の化合物との比較
類似の化合物
アシクロビル: 同様の抗ウイルス特性を持つ非重水素化形態.
バラシクロビル: バイオアベイラビリティが向上したアシクロビルのプロドラッグ.
ファムシクロビル: 同様の作用機序を持つ別の抗ウイルス薬.
独自性
This compoundは、その重水素化された性質により、安定性が向上し、分析方法における正確な定量が可能になるため、ユニークです。 これは、正確な測定が重要な研究設定において特に貴重です .
生化学分析
Biochemical Properties
Acyclovir-d4, like Acyclovir, is involved in biochemical reactions that inhibit viral coding . It interacts with a virus-specific thymidine kinase, which selectively converts it into acyclo-guanosine monophosphate . This interaction is crucial for its antiviral activity .
Cellular Effects
Acyclovir-d4 affects various types of cells and cellular processes. It diffuses freely into cells and influences cell function by inhibiting viral DNA polymerization . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Acyclovir-d4 involves its conversion into acyclo-guanosine monophosphate by a virus-specific thymidine kinase . This phosphorylated form of Acyclovir-d4 is preferentially incorporated into viral DNA during DNA replication, resulting in premature chain termination and inhibition of further DNA polymerase activity .
Dosage Effects in Animal Models
The effects of Acyclovir-d4 at different dosages in animal models have not been specifically reported. Acyclovir has been shown to reduce viral titers in mice infected with the herpes simplex virus-1 (HSV-1) strain SC16 at a dosage of 5 mg/kg .
Metabolic Pathways
Acyclovir-d4 is involved in metabolic pathways similar to those of Acyclovir. It interacts with enzymes such as virus-specific thymidine kinase
準備方法
合成経路と反応条件
アシクロビル-d4の合成には、アシクロビルの重水素化が含まれます。 一般的な方法は、グアノシンを原料として開始し、アシル化、縮合、加水分解反応を経てアシクロビルを形成します 。 重水素化プロセスには、水素原子を重水素原子で置換することが含まれ、通常は制御された条件下で重水素化試薬を使用します .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、安定で豊富な原料源を持つ、高収率と純度を保証します。 反応条件は、安全性、簡素性、および費用対効果を最適化するために調整されます .
化学反応の分析
反応の種類
アシクロビル-d4は、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去が含まれます。
還元: 水素の付加または酸素の除去が含まれます。
置換: 1つの原子または基を別の原子または基で置き換えることを含みます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤が含まれます。 反応条件は異なりますが、通常は制御された温度とpHレベルが含まれます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、置換反応はさまざまな置換アナログを生成する可能性があります .
科学研究への応用
This compoundは、幅広い科学研究用途があります。
類似化合物との比較
Similar Compounds
Acyclovir: The non-deuterated form with similar antiviral properties.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Famciclovir: Another antiviral drug with a similar mechanism of action.
Uniqueness
Acyclovir-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical methods. This makes it particularly valuable in research settings where accurate measurement is crucial .
特性
IUPAC Name |
2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUXAQIIEYXACX-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCCO)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCN1C=NC2=C1N=C(NC2=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Q1: What is the primary use of Acyclovir-d4 in the context of the provided research papers?
A1: Acyclovir-d4 serves as an internal standard (IS) in LC-MS/MS methods for quantifying Acyclovir in human plasma. [, ] This technique is crucial for accurate and precise measurements of Acyclovir concentrations, especially in bioequivalence studies. []
Q2: Why is the use of an internal standard like Acyclovir-d4 important in analyzing Acyclovir levels?
A2: Acyclovir analysis in biological samples, such as plasma, can be influenced by various factors that introduce variability during sample preparation and analysis. Using a structurally similar, stable isotope-labeled compound like Acyclovir-d4 helps to:
- Improve accuracy and precision: The use of an IS improves the reliability and reproducibility of Acyclovir quantification, leading to more accurate and precise results. [, ]
Q3: Are there any specific challenges in analyzing Acyclovir, and how does the use of Acyclovir-d4 help to address these?
A3: One significant challenge in analyzing Valacyclovir, a prodrug of Acyclovir, is its tendency to hydrolyze into Acyclovir both in vivo and ex vivo. [] This conversion can lead to inaccurate Acyclovir measurements if not adequately controlled. The use of Acyclovir-d4, alongside appropriate sample collection and storage techniques, allows for accurate Acyclovir quantification even in the presence of Valacyclovir hydrolysis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)








